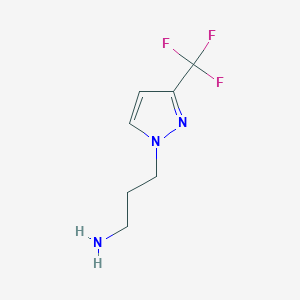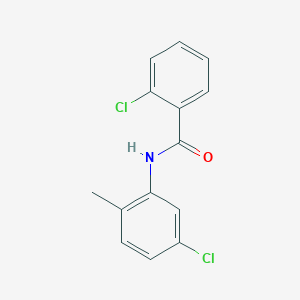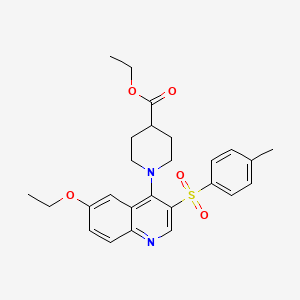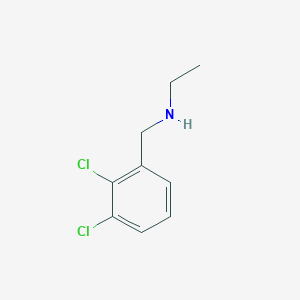
3-(3-Trifluoromethyl-pyrazol-1-yl)-propylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Trifluoromethyl-pyrazol-1-yl)-propylamine is a useful research compound. Its molecular formula is C7H10F3N3 and its molecular weight is 193.173. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- 3-(3-Trifluoromethyl-pyrazol-1-yl)-propylamine has been synthesized and characterized in several studies. For example, Jones et al. (1996) synthesized a series of trifluoromethylazoles, including derivatives of this compound, and analyzed their pKa values using 19F NMR spectroscopy. This research demonstrates the potential of these compounds for measuring pH in biological media by 19F NMR spectroscopy (Jones et al., 1996).
Applications in Supramolecular Chemistry
- Guerrero et al. (2015) reported the synthesis of new ligands related to this compound and their formation of molecular complexes with ZnCl2. These complexes were characterized for their potential application in supramolecular crystal engineering (Guerrero et al., 2015).
Catalytic Applications
- A novel core–shell structured magnetic silica supported propylamine/molybdate complex was prepared by Neysi et al. (2019), demonstrating its effectiveness as a nanocatalyst in the synthesis of pyrano-pyrazole derivatives (Neysi et al., 2019).
Application in Organic Light Emitting Diodes (OLEDs)
- Huang et al. (2013) synthesized Pt(II) complexes with a formula incorporating this compound. The study highlighted their photophysical properties and potential application in mechanoluminescent and efficient white OLEDs (Huang et al., 2013).
Luminescent Properties
- Wei et al. (2011) conducted a study on rhenium carbonyl complexes incorporating pyrazolyl-pyridyl-based ligands, which include derivatives of this compound. These complexes exhibited bright yellow-green luminescence and were investigated for their electrochemiluminescence properties, suggesting potential applications in sensing technologies (Wei et al., 2011).
Potential Applications in Medicinal Chemistry
- A study by Penning et al. (1997) synthesized a series of sulfonamide-containing 1,5-diarylpyrazole derivatives, which include structures related to this compound, for their potential in blocking cyclooxygenase-2 (COX-2), highlighting the compound's relevance in pharmaceutical research (Penning et al., 1997).
Mechanism of Action
Target of Action
It shares structural similarities with celecoxib , a well-known non-steroidal anti-inflammatory drug (NSAID). Celecoxib primarily targets cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain .
Mode of Action
If we consider its structural similarity to celecoxib, it might also act as a selective noncompetitive inhibitor of cox-2 . This inhibition could lead to a decrease in the production of pro-inflammatory prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
Inhibition of COX-2 can lead to a decrease in the production of pro-inflammatory prostaglandins .
Pharmacokinetics
A compound named selenocoxib-3, which is a seleno-derivative of celecoxib, was found to have favorable pharmacokinetics and lesser toxicity compared to celecoxib
Result of Action
Based on its potential similarity to celecoxib, it might reduce inflammation and pain by inhibiting the production of pro-inflammatory prostaglandins via cox-2 inhibition .
Properties
IUPAC Name |
3-[3-(trifluoromethyl)pyrazol-1-yl]propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3N3/c8-7(9,10)6-2-5-13(12-6)4-1-3-11/h2,5H,1,3-4,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBFWCUKDVZZJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(F)(F)F)CCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006455-31-7 |
Source


|
| Record name | 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-2-oxabicyclo[3.1.1]heptan-5-amine;hydrochloride](/img/structure/B2405556.png)

![N-(2-chlorobenzyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2405559.png)

![N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]oxolane-3-carboxamide](/img/structure/B2405562.png)
![8-(2-ethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2405563.png)

![2-[1-(2-Chloropyridine-4-carbonyl)pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B2405567.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2405569.png)
![Ethyl 3-({[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2405571.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide](/img/structure/B2405572.png)
![(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(9H-xanthen-9-yl)methanone](/img/structure/B2405576.png)

